1-[2-(4-quinolinylamino)phenyl]ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(quinolin-4-ylamino)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12(20)13-6-2-5-9-16(13)19-17-10-11-18-15-8-4-3-7-14(15)17/h2-11H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWUWROYCAFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC2=CC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 4 Quinolinylamino Phenyl Ethanone
Precursor Synthesis and Starting Material Design
The rational design and synthesis of appropriate precursors are fundamental to the successful construction of 1-[2-(4-quinolinylamino)phenyl]ethanone. The key starting materials for the most common synthetic routes are derivatives of 2-aminoacetophenone (B1585202) and 4-substituted quinolines.
2-Aminoacetophenone and its Derivatives: This precursor provides the 2-acetylphenylamine moiety of the target molecule. 2-Aminoacetophenone is commercially available or can be synthesized through various methods, including the reduction of 2-nitroacetophenone. For the synthesis of more complex analogs, substituted 2-aminoacetophenones can be prepared. For instance, the treatment of various anilines with cinnamoyl chloride can lead to amide intermediates that, upon treatment with a base like potassium tert-butoxide, can yield functionalized azocane (B75157) derivatives or be directed towards quinolone structures. nih.gov
4-Substituted Quinolines: The quinoline (B57606) part of the molecule is typically introduced using a quinoline derivative activated at the 4-position for nucleophilic substitution. 4-Chloroquinoline (B167314) is a common and highly effective precursor due to the good leaving group nature of the chloro substituent. The synthesis of 4-chloroquinolines can be achieved from the corresponding 4-hydroxyquinolines by treatment with phosphorus oxychloride. ucsf.edu These 4-hydroxyquinolines, in turn, can be synthesized via methods like the Conrad-Limpach or Gould-Jacobs reactions.
A general synthetic scheme for a key precursor, a substituted 4-chloroquinoline, is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Substituted Aniline (B41778), Diethyl ethoxymethylenemalonate | Heat | Diethyl ((arylamino)methylene)malonate |
| 2 | Diethyl ((arylamino)methylene)malonate | High-boiling solvent (e.g., Dowtherm A), Heat | Ethyl 4-hydroxyquinoline-3-carboxylate |
| 3 | Ethyl 4-hydroxyquinoline-3-carboxylate | NaOH (aq), then acid | 4-Hydroxyquinoline-3-carboxylic acid |
| 4 | 4-Hydroxyquinoline-3-carboxylic acid | Heat | 4-Hydroxyquinoline |
| 5 | 4-Hydroxyquinoline | POCl₃, Heat | 4-Chloroquinoline |
Reaction Pathways and Mechanisms for Quinoline Ring Formation in this compound
The formation of the quinoline ring itself is a critical aspect of the synthesis of the broader class of quinoline-containing compounds. While the most direct synthesis of the target molecule involves coupling pre-formed precursors, understanding the fundamental quinoline ring-forming reactions is essential for designing alternative and potentially more efficient synthetic routes.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of quinoline synthesis. The Friedländer synthesis is a prominent example, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. acs.orgmdpi.comsynarchive.com In a hypothetical application to the target molecule's quinoline core, a suitably substituted 2-aminobenzaldehyde (B1207257) could react with a three-carbon carbonyl compound. This method is highly versatile and can be catalyzed by acids or bases. mdpi.com The reaction mechanism typically proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org
Another relevant method is the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions. organic-chemistry.org This would be a potential route to a substituted quinoline precursor.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of quinolines. For instance, a palladium-catalyzed multicomponent domino reaction has been reported for the synthesis of 2-aryl-4-dialkylaminoquinolines. nih.gov A three-component reaction for synthesizing 2-(alkyl/aryl)-4-aminoquinolines has also been described, proceeding via an imidoylative Sonogashira/cyclization cascade. nih.gov These strategies could potentially be adapted to incorporate 2-aminoacetophenone as one of the components to build the desired scaffold in a convergent manner.
Metal-Catalyzed Coupling and Cyclization Methods
The key C-N bond formation between the 2-aminoacetophenone and the quinoline ring is most commonly achieved through metal-catalyzed cross-coupling reactions.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. mdpi.com It typically requires harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. wikipedia.org However, modern modifications have led to milder and more efficient protocols.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and widely used method for the synthesis of C-N bonds. wikipedia.orgacs.org This reaction is known for its high efficiency, broad substrate scope, and tolerance of a wide range of functional groups. numberanalytics.com The synthesis of N-aryl-2-amino-N-heterocycles has been successfully achieved using copper-catalyzed boronic acid cross-coupling reactions at ambient temperature in air, representing a ligand- and base-free methodology. researchgate.net
A specific example of a reaction analogous to the synthesis of the target compound is the synthesis of [(7-chloroquinolin-4-yl)amino]acetophenones. This is achieved by reacting 4,7-dichloroquinoline (B193633) with the corresponding aminoacetophenone in a 1:1 molar ratio in dry ethanol (B145695) under reflux for several hours. numberanalytics.com
Table of Metal-Catalyzed N-Arylation Conditions for Analogs:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 85-95 | researchgate.net |
| CuI / L-proline | K₂CO₃ | DMSO | 90 | 70-85 | researchgate.net |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene (B28343) | 110 | 80-92 | wikipedia.org |
| CuI (no ligand) | K₂CO₃ | DMF | 120 | 60-75 | mdpi.com |
Green Chemistry Approaches to Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of quinoline synthesis, this has led to the exploration of alternative reaction media and energy sources.
Ionic Liquids (ILs): Ionic liquids have been successfully employed as recyclable solvents and catalysts for the Friedländer synthesis of quinolines. acs.orgmdpi.com The use of ILs can eliminate the need for hazardous acids or bases and allows for easy recovery and reuse of the reaction medium. acs.org For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) has been used as a recyclable and nonvolatile medium for the synthesis of substituted quinolines in good to excellent yields. acs.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. bohrium.comunf.edu Microwave-assisted synthesis has been applied to various quinoline syntheses, including the Friedländer reaction and multicomponent reactions. nih.govnih.gov For instance, the synthesis of novel and nitrogen-rich dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been achieved in DMF under microwave irradiation. unf.edu
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are typically varied include the choice of catalyst, ligand, base, solvent, and reaction temperature.
For metal-catalyzed N-arylation reactions, the nature of the ligand on the metal center plays a pivotal role. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine (B1218219) ligands often give the best results. wikipedia.org The choice of base is also critical, with common bases including sodium tert-butoxide, potassium carbonate, and cesium carbonate. The solvent can significantly influence the reaction rate and yield, with common choices being toluene, dioxane, and DMF.
The following table summarizes the optimization of conditions for a model Ullmann coupling reaction between iodobenzene (B50100) and aniline, which provides insights into the factors that would be relevant for the synthesis of the target compound.
Table of Optimization of Ullmann Coupling Conditions:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cu-rGO (3 mol%) | K₂CO₃ | DMF | 120 | 12 | 85 |
| Cu-rGO (3 mol%) | Cs₂CO₃ | DMF | 120 | 12 | 92 |
| Cu-rGO (3 mol%) | Na₂CO₃ | DMF | 120 | 12 | 78 |
| Cu-rGO (3 mol%) | K₃PO₄ | DMF | 120 | 12 | 95 |
| Cu-rGO (3 mol%) | K₃PO₄ | Toluene | 110 | 24 | 65 |
| Cu-rGO (3 mol%) | K₃PO₄ | Dioxane | 100 | 24 | 70 |
| CuI (10 mol%) | K₃PO₄ | DMF | 120 | 12 | 75 |
Data adapted from a study on Ullmann-type N-arylation reactions. researchgate.net
These optimization studies highlight that a careful selection of the reaction parameters is essential for achieving high yields in the synthesis of N-aryl quinoline derivatives.
Solvent Effects
The choice of solvent plays a critical role in the outcome of the synthesis of N-aryl quinolines, influencing reaction rates, yields, and the formation of byproducts. Solvents for Buchwald-Hartwig and Ullmann reactions are typically anhydrous and aprotic.
In the context of Buchwald-Hartwig amination, non-polar aromatic solvents such as toluene and xylene are commonly employed. acsgcipr.org The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic intermediates. For instance, in related amination reactions, a switch to a higher boiling point solvent like chlorobenzene (B131634) has been shown to eliminate the formation of undesirable side products. numberanalytics.com The use of ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) is also prevalent. acsgcipr.org For Ullmann-type reactions, high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are traditionally used to achieve the necessary high temperatures. wikipedia.orgmdpi.com However, the development of more active catalysts has allowed for the use of less harsh solvents.
The following table, based on studies of related N-aryl heterocycle syntheses, illustrates the potential impact of solvent choice on reaction yield.
| Solvent | Catalyst System | Base | Temperature (°C) | Analogue Yield (%) | Reference |
| Toluene | Pd(OAc)₂ / Xantphos | NaOtBu | Reflux | 82 (for N-arylpyrimidin-2-amine) | nih.gov |
| m-Xylene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 120 | High (qualitative for aryl piperazine) | researchgate.net |
| 1,4-Dioxane | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | 100 | 90 (for benzodifuran derivative) | nih.gov |
| DMF | CuI / Phenanthroline | K₂CO₃ | 120-140 | Moderate to Good (general Ullmann) | wikipedia.org |
| DMSO | CuO-NPs | KOH/Cs₂CO₃ | ~100 | Good to Excellent (for diphenyl ethers) | mdpi.com |
This table presents data from analogous reactions and is intended to be illustrative of general trends.
Temperature and Pressure Parameters
Temperature is a critical parameter that directly influences the reaction kinetics of the synthesis. numberanalytics.com Higher temperatures generally accelerate the reaction rate but can also lead to catalyst decomposition and the formation of undesired byproducts. numberanalytics.com For many Buchwald-Hartwig aminations, temperatures typically range from room temperature to elevated temperatures, often around 80-120 °C. numberanalytics.comnih.gov Microwave irradiation has emerged as a technique to rapidly achieve high temperatures, often significantly reducing reaction times from hours to minutes. core.ac.uknih.gov For instance, a microwave-assisted Ullmann coupling has been reported to proceed within 2-30 minutes. nih.gov
Pressure is less commonly a varied parameter in these reactions unless volatile reagents are used or when employing a gaseous reactant like carbon monoxide in related carbonylation reactions. chemistryviews.org Standard laboratory procedures for Buchwald-Hartwig and Ullmann reactions are typically conducted at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents. sigmaaldrich.com
The optimization of temperature is crucial for maximizing the yield and purity of this compound. A temperature-scanning reaction protocol can be employed to efficiently determine the optimal temperature for a specific catalytic system. researchgate.net
| Temperature (°C) | Catalyst System | Solvent | Reaction Time | Analogue Yield (%) | Reference |
| 100 | [Hbim]BF₄ | Solvent-free | 3-6 h | 93 (for polysubstituted quinolines) | nih.gov |
| 90 | Nanocatalyst | Solvent-free | 15-60 min | 85-96 (for polysubstituted quinolines) | nih.gov |
| 80 | NiO nanoparticles | Ethanol | 2.5 min | 95 (for quinolines) | nih.gov |
| 105 | SnCl₂·2H₂O (Microwave) | Solvent-free | 1-2 min | Good to Very Good (for quinolines) | core.ac.uk |
| Reflux | Pd(OAc)₂ / Xantphos | Toluene | 8 h | 27-82 (for N-arylpyrimidin-2-amines) | nih.gov |
This table presents data from analogous quinoline and N-arylamine syntheses to illustrate the effect of temperature.
Catalytic System Selection and Ligand Design
The heart of the Buchwald-Hartwig amination lies in the selection of the palladium catalyst and, most importantly, the phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity, profoundly impacting the reaction's scope and efficiency. nih.gov For the synthesis of this compound, a variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(0) complexes. acsgcipr.org
The choice of ligand is critical. Early generation ligands like triphenylphosphine (B44618) (PPh₃) have been largely superseded by more sophisticated, bulky, and electron-rich phosphine ligands. These advanced ligands promote the crucial reductive elimination step and can prevent the formation of inactive catalyst species. Prominent examples of ligands used in the synthesis of related N-aryl compounds include:
Xantphos: A rigid, wide bite-angle ligand often used for its ability to promote difficult couplings. nih.gov
BINAP: A chiral bisphosphine ligand that has proven effective in many amination reactions. nih.gov
DavePhos: A sterically hindered and electron-rich dialkylbiaryl phosphine ligand that is highly active for a broad range of substrates. nih.govnih.gov
t-BuXPhos: Another bulky biaryl phosphine ligand known for its high catalytic activity. nih.gov
In the context of Ullmann condensation, the catalyst is typically a copper(I) salt, such as copper(I) iodide (CuI), often used in conjunction with a ligand like phenanthroline to improve solubility and reactivity. wikipedia.org Nanoparticulate copper catalysts have also been developed to enhance catalytic efficiency. mdpi.com
The selection of the base is also integral to the catalytic cycle, as it is required to deprotonate the amine. Common bases include strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium tert-butoxide (t-BuOLi), and cesium carbonate (Cs₂CO₃). nih.gov
| Catalyst | Ligand | Base | Solvent | Analogue Application | Reference |
| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | N-arylpyrimidin-2-amines | nih.gov |
| [Pd(allyl)Cl]₂ | BINAP | Cs₂CO₃ | Toluene | Adamantane-containing aminoquinolines | nih.govnih.gov |
| [Pd(allyl)Cl]₂ | DavePhos | NaOtBu | Toluene | Sterically hindered aminoquinolines | nih.govnih.gov |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | Benzodifuran-based semiconductors | nih.gov |
| CuI | Phenanthroline | K₂CO₃/Cs₂CO₃ | DMF | General Ullmann N-arylation | wikipedia.org |
This table showcases various catalytic systems used in analogous C-N cross-coupling reactions.
Purification Techniques and Isolation Strategies for this compound
Following the completion of the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, catalyst residues, and any byproducts. The typical workup procedure involves quenching the reaction, followed by extraction and chromatographic purification.
The reaction mixture is commonly diluted with a suitable organic solvent, such as ethyl acetate, and washed sequentially with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. nih.gov
Column Chromatography is the most common method for purifying the crude product. Silica gel is the standard stationary phase, and a gradient elution system of non-polar and polar solvents is used to separate the components. A common eluent system for compounds of similar polarity is a mixture of hexane (B92381) and ethyl acetate, with the polarity gradually increased to elute the desired product. wikipedia.org
Crystallization can be employed as a final purification step to obtain highly pure this compound. The crude or partially purified product is dissolved in a minimal amount of a hot solvent or solvent mixture in which it has good solubility. Upon cooling, the solubility decreases, leading to the formation of crystals of the pure compound, leaving impurities in the mother liquor. The choice of crystallization solvent is critical and may require screening of various solvents.
Derivatization and Structural Modification Strategies of 1 2 4 Quinolinylamino Phenyl Ethanone Analogues
Synthesis of Substituted Phenyl Analogues
General synthetic routes for analogous 2-phenyl-quinoline derivatives often involve methods like the Doebner-von Miller reaction, Combes quinoline (B57606) synthesis, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). These reactions would theoretically allow for the introduction of various substituents on the phenyl ring of a precursor to 1-[2-(4-quinolinylamino)phenyl]ethanone. Substituents such as electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) could be introduced to explore their effects on the molecule's properties. However, specific literature detailing these syntheses for the target compound is not available.
Modification of the Ethanone (B97240) Moiety
The ethanone group presents several opportunities for chemical modification. Standard transformations could include:
Reduction: The ketone could be reduced to a secondary alcohol, which could then be further derivatized (e.g., esterified or etherified).
Oxidation: While less common for this specific moiety, oxidative cleavage is a theoretical possibility.
Alpha-Functionalization: The alpha-carbon to the ketone could be halogenated or otherwise functionalized to introduce new reactive handles.
Condensation Reactions: The ketone could undergo aldol (B89426) or Claisen-Schmidt condensations with various aldehydes to form chalcone-like structures. These could then be used to build further heterocyclic rings.
Again, while these are standard organic chemistry transformations, their specific application to this compound is not described in the available scientific literature.
Functionalization of the Quinoline Ring System
The quinoline ring is a versatile scaffold that can be functionalized at various positions. sapub.orgbeilstein-journals.orgnih.gov Electrophilic aromatic substitution reactions (such as nitration, halogenation, or sulfonation) are common methods for introducing functional groups onto the benzene (B151609) portion of the quinoline ring. The pyridine (B92270) part of the ring can also be functionalized, often through C-H activation methodologies. beilstein-journals.orgnih.gov The specific regioselectivity of these reactions would be influenced by the existing amino and acetylphenyl substituents. Without experimental data, any discussion of outcomes remains speculative.
Incorporation of Heterocyclic Units
The synthesis of hybrid molecules by incorporating other heterocyclic rings is a common strategy in drug discovery. For the target compound, this could involve:
Using the ethanone moiety as a starting point to construct rings like pyrazoles, isoxazoles, or pyrimidines. sapub.org
Attaching heterocyclic fragments to the quinoline or phenyl rings via suitable linkers.
Research on related quinoline structures shows the incorporation of units like oxadiazoles (B1248032) and thiazolidinones to enhance biological activity. nih.gov However, no studies were found that specifically detail the incorporation of such units onto the this compound framework.
Stereoselective Synthesis and Enantiomeric Resolution (If Applicable)
The core structure of this compound is achiral. However, derivatization, particularly modification of the ethanone moiety to a chiral center (e.g., a secondary alcohol), would result in enantiomers. In such cases, stereoselective synthesis or enantiomeric resolution would be necessary to study the activity of individual stereoisomers. Common methods include the use of chiral catalysts for asymmetric synthesis or classical resolution techniques involving diastereomeric salt formation with a chiral resolving agent. Lipase-catalyzed kinetic resolution is another widely used method for separating enantiomers of related chiral alcohols. While these techniques are well-established, their application to derivatives of this compound has not been reported.
Advanced Spectroscopic and Structural Characterization of 1 2 4 Quinolinylamino Phenyl Ethanone and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assembly of the molecular structure.
For a compound like 1-[2-(4-quinolinylamino)phenyl]ethanone, the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring, the phenyl ring, the amine (NH) group, and the acetyl (CH₃) group. The aromatic protons would appear in the downfield region (typically δ 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the rings. The NH proton would likely appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration. The methyl protons of the acetyl group would be a sharp singlet in the upfield region (around δ 2.5 ppm).
The ¹³C NMR spectrum would complement this information by showing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the acetyl group would be significantly downfield (δ > 190 ppm). The carbons of the aromatic rings would appear in the δ 110-150 ppm range. The methyl carbon would be found at a much higher field (upfield).
For the analogue 1-(2-chloro-4-phenylquinolin-3-yl)ethanone , specific NMR data has been reported, which can be used to infer the expected values for the target compound. researchgate.net
Table 4.1.1: Representative ¹H NMR Spectral Data for an Analogue of this compound (Data based on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone) researchgate.net
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl (CH₃) | ~2.7 | Singlet |
| Aromatic Protons | 7.4 - 8.2 | Multiplet |
Table 4.1.2: Representative ¹³C NMR Spectral Data for an Analogue of this compound (Data based on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone) researchgate.net
| Functional Group | Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | ~32 |
| Aromatic Carbons | 125 - 150 |
| Carbonyl (C=O) | ~203 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
The fragmentation of the molecule under electron ionization (EI) would likely involve characteristic losses of small fragments. A common fragmentation for ketones is the loss of the acyl group or the alkyl group attached to the carbonyl. For this compound, the loss of the methyl group (CH₃, 15 Da) or the acetyl group (CH₃CO, 43 Da) from the molecular ion would be expected. Cleavage at the C-N bond connecting the two aromatic systems is also a probable fragmentation pathway.
Table 4.2.1: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment | m/z (mass-to-charge ratio) |
| [M]⁺ | 274 |
| [M-CH₃]⁺ | 259 |
| [M-COCH₃]⁺ | 231 |
| [C₉H₆N]⁺ (quinoline) | 128 |
| [C₈H₈NO]⁺ | 134 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bond, the C=O bond of the ketone, C-N bonds, and C=C and C-H bonds of the aromatic rings.
Table 4.3.1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 3000 |
| C=O (ketone) | Stretching | 1670 - 1690 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to have strong UV absorptions due to π-π* transitions within the quinoline and phenyl ring systems. The presence of the carbonyl group can also give rise to a weaker n-π* transition at a longer wavelength. The extensive conjugation in the molecule would likely result in absorption maxima (λ_max) in the 250-400 nm range. mu-varna.bgsapub.org
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would also reveal the conformation of the molecule and how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine N-H and the carbonyl C=O group.
For the analogue 1-(2-chloro-4-phenylquinolin-3-yl)ethanone , X-ray crystallography has confirmed its monoclinic crystal system. researchgate.net This type of data is crucial for understanding the solid-state properties of the compound.
Table 4.4.1: Representative Crystallographic Data for an Analogue of this compound (Data based on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.1 |
| b (Å) | ~13.5 |
| c (Å) | ~10.5 |
| β (°) | ~103 |
| Volume (ų) | ~1400 |
| Z | 4 |
Circular Dichroism (CD) Spectroscopy for Chiral Analogues (If Applicable)
Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is not chiral. However, if chiral analogues were to be synthesized, for example, by introducing a chiral center in the acetyl group or through atropisomerism due to restricted rotation around the C-N bond, then CD spectroscopy would be essential for characterizing their stereochemistry. A CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chiral molecule, providing a unique fingerprint of its absolute configuration. As there are no reports of chiral analogues of this specific compound, this section remains a prospective discussion.
Chemical Reactivity and Transformation Studies of 1 2 4 Quinolinylamino Phenyl Ethanone
Reaction Mechanisms and Pathways
The transformation of 1-[2-(4-quinolinylamino)phenyl]ethanone can proceed through several mechanistic pathways, primarily involving cyclization, substitution, and reactions at the carbonyl group.
Intramolecular Cyclization: A prominent reaction pathway for this molecule is intramolecular cyclization, driven by the proximity of the acetyl group's carbonyl and the secondary amine. The 2-aminoacetophenone (B1585202) substructure is known to participate in various cyclization reactions. researchgate.netnih.gov For instance, under acidic or thermal conditions, the aniline (B41778) nitrogen could potentially attack the carbonyl carbon of the acetyl group, leading to a cyclization-dehydration cascade. This type of reaction, often seen in the synthesis of heterocyclic systems, would result in the formation of a new fused ring system. The mechanism would likely involve initial protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by nucleophilic attack from the amine.
Another potential cyclization pathway involves the acetyl group's alpha-methyl protons. These protons are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, potentially attacking the quinoline (B57606) ring in an intramolecular fashion to form new carbon-carbon bonds, leading to complex polycyclic structures. Similar transformations have been observed in related acetophenone (B1666503) derivatives under basic conditions. nih.gov
Electrophilic Aromatic Substitution: The molecule contains two distinct aromatic systems susceptible to electrophilic substitution: the quinoline rings and the phenyl ring. masterorganicchemistry.com The aniline portion is particularly activated towards electrophilic attack. The secondary amino group is a strong electron-donating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. byjus.com However, the position para to the amine is occupied by the quinoline moiety, leaving the positions ortho to the amine (and meta to the acetyl group) as the most likely sites for substitution.
In strongly acidic media, such as in nitration or sulfonation reactions, the aniline nitrogen can be protonated to form an anilinium ion. youtube.com This protonation would transform the amino group into a deactivating, meta-directing group, drastically altering the regiochemical outcome of the reaction. youtube.com
The quinoline ring itself can undergo electrophilic substitution, though it is generally less reactive than benzene (B151609). The amino group at the 4-position activates the quinoline system, but the preferred position of attack would be influenced by the reaction conditions and the nature of the electrophile.
Nucleophilic Substitution: The synthesis of this compound itself is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. Typically, it is prepared by the condensation of a 4-chloroquinoline (B167314) with 2-aminoacetophenone. nih.govnih.gov This reaction underscores the reactivity of the 4-position of the quinoline ring towards nucleophilic attack, facilitated by the electron-withdrawing nature of the quinoline nitrogen.
Regioselectivity and Chemoselectivity in Transformations
The presence of multiple functional groups makes regioselectivity and chemoselectivity key considerations in the reactions of this compound.
Regioselectivity: In electrophilic aromatic substitution reactions, the primary site of reaction is predicted to be the phenyl ring attached to the amine. The secondary amine is a powerful activating and ortho-para directing group. byjus.com As the para position is blocked, electrophilic attack is most likely to occur at the position ortho to the amine and meta to the deactivating acetyl group.
| Reaction Type | Reagent | Predicted Major Regioisomer | Rationale |
| Halogenation | Br₂ in H₂O | 2-amino-5-bromo-acetophenone moiety | The NH group is a strong activating, ortho, para-director. The para position is blocked. byjus.com |
| Nitration | HNO₃/H₂SO₄ | 2-amino-5-nitro-acetophenone moiety | Under non-protonating conditions, the NH group directs para. With protonation, meta-direction relative to the NH₂+ group would occur. youtube.com |
Chemoselectivity: Chemoselectivity involves the preferential reaction of a reagent with one functional group over others. For instance, a mild reducing agent like sodium borohydride (B1222165) would selectively reduce the acetyl group's carbonyl to a secondary alcohol without affecting the aromatic quinoline or phenyl rings. In contrast, a stronger reducing agent might reduce the quinoline ring as well.
Oxidizing agents would also exhibit selectivity. For example, reagents that specifically oxidize secondary amines could target the linker nitrogen. Conversely, reactions targeting the acetyl group, such as the haloform reaction (using I₂/NaOH), could proceed without affecting the rest of the molecule, converting the acetyl group into a carboxylic acid.
Cyclization reactions also present a challenge in selectivity. Depending on the conditions (acidic vs. basic), cyclization could be initiated by the amine (attacking the carbonyl) or by the enolate of the acetyl group (attacking the quinoline ring).
Stability and Degradation Pathways (Non-Biological Context)
The stability of this compound is influenced by environmental factors such as pH, light, and temperature.
Hydrolytic Stability: The molecule contains an aniline-like linkage which is generally stable to hydrolysis. However, under harsh acidic or basic conditions and elevated temperatures, cleavage of the C-N bond between the phenyl ring and the quinoline moiety could potentially occur, although this would require significant energy input. The primary point of hydrolytic susceptibility would be reactions involving the acetyl group.
Photochemical Stability: Quinoline and its derivatives are known to be photosensitive. Exposure to UV radiation could lead to a variety of degradation reactions, including oxidation, rearrangement, or polymerization. The presence of the amino and acetyl groups could further contribute to complex photochemical degradation pathways.
Thermal Stability: Thermally, the compound may be prone to intramolecular cyclization reactions as described previously. At higher temperatures, general decomposition and charring would be expected. The specific degradation products would depend on the atmosphere (e.g., oxidative or inert) in which the heating occurs. A potential degradation pathway analogous to that of related 4-aminoquinolines like amodiaquine (B18356) involves the formation of reactive quinone-imine species, although this is more commonly associated with metabolic activation, it could potentially be a pathway for chemical oxidation as well. plos.org
Computational and Theoretical Investigations of 1 2 4 Quinolinylamino Phenyl Ethanone
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-[2-(4-quinolinylamino)phenyl]ethanone, these calculations can elucidate its electronic structure, orbital energies, and charge distribution, which are critical determinants of its reactivity and intermolecular interactions.
Detailed Research Findings: DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be employed to optimize the molecular geometry of this compound, ensuring it represents a minimum on the potential energy surface. From this optimized structure, a wealth of electronic data can be extracted.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. arabjchem.org
Molecular Electrostatic Potential (MEP): An MEP surface map visually represents the charge distribution across the molecule. researchgate.net It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the quinoline (B57606) ring and the oxygen of the ethanone (B97240) group are expected to be regions of negative potential.
Mulliken Population Analysis: This analysis assigns partial charges to each atom in the molecule, offering a quantitative measure of the electronic distribution and polarity of specific bonds. researchgate.net
Table 6.1.1: Illustrative Quantum Chemical Properties for this compound (Note: The following data is illustrative, based on typical values for similar quinoline derivatives as specific data for the target compound is not available in published literature.)
| Property | Predicted Value/Description | Significance |
| HOMO Energy | ~ -6.2 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ~ 4.4 eV | Suggests moderate chemical stability and reactivity. |
| Dipole Moment | ~ 3.5 Debye | Indicates a polar molecule, affecting solubility and binding. |
| MEP Surface | Negative potential on quinoline N and carbonyl O; Positive potential on amino H. | Predicts sites for electrophilic and nucleophilic attack. |
| NBO Charge (N-atom) | ~ -0.6 e | Confirms the electron-rich nature of the quinoline nitrogen. |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. MD simulations are used to explore the conformational space of this compound, revealing its flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. nih.gov
Detailed Research Findings: An MD simulation would typically be run for a duration of nanoseconds to microseconds. The trajectory generated provides detailed information on the molecule's structural evolution.
Conformational Flexibility: The quinoline and phenyl rings are relatively rigid, but rotation can occur around the amine linker and the bond connecting the phenyl ring to the ethanone group. MD simulations can map the energetically favorable rotational conformations (dihedral angles) and the barriers to their interconversion.
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time relative to a reference structure. A stable RMSD plot indicates that the molecule has reached equilibrium and is maintaining a stable conformation. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of specific parts of the molecule. mdpi.comnih.gov For this compound, higher fluctuations might be observed in the ethanone methyl group and the phenyl rings compared to the fused quinoline core.
Solvent Interactions: When simulated in a solvent like water, MD can reveal how solvent molecules arrange around the solute and form hydrogen bonds, providing insight into its solubility. arabjchem.org
Table 6.2.1: Illustrative MD Simulation Analysis for this compound (Note: This table describes the typical application and expected findings from an MD simulation.)
| Analysis | Purpose | Expected Findings for the Compound |
| RMSD | To assess the overall structural stability of the molecule over the simulation time. | The molecule is expected to reach structural equilibrium quickly, with low RMSD values indicating a stable conformation. |
| RMSF | To identify flexible regions of the molecule. | The terminal methyl group and single-bond linkers would show higher fluctuation compared to the rigid quinoline ring system. |
| Dihedral Angle Analysis | To explore the rotational freedom around key single bonds. | Analysis would reveal preferred orientations of the phenyl and quinoline rings relative to each other. |
| Radial Distribution Function (RDF) | To analyze interactions with solvent molecules (e.g., water). | Would likely show strong ordering of water molecules around the polar carbonyl and amine groups. arabjchem.org |
Docking Studies for Potential Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. researchgate.net For this compound, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity. Quinoline derivatives are known to inhibit various enzymes, including kinases and reverse transcriptases. nih.govresearchgate.net
Detailed Research Findings: Docking simulations place the flexible ligand into the binding site of a rigid or flexible receptor. The resulting poses are scored based on binding affinity (e.g., in kcal/mol), with more negative scores indicating stronger binding.
Binding Affinity and Pose: Docking would predict the most stable binding pose of this compound within the active site of a target protein. The docking score provides an estimate of the binding free energy.
Key Interactions: Analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex. The quinoline ring is a known hydrogen bond acceptor, while the phenyl rings can participate in hydrophobic and stacking interactions. The amino group can act as a hydrogen bond donor. nih.gov
Target Identification: By screening the compound against a panel of known drug targets, docking can generate hypotheses about its mechanism of action. For instance, many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding site.
Table 6.3.1: Illustrative Docking Results against a Hypothetical Protein Kinase (Note: The data is hypothetical, illustrating typical docking results for a quinoline-based inhibitor.)
| Parameter | Result | Interpretation |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase | A common target for anticancer drugs. |
| Docking Score | -9.5 kcal/mol | Indicates strong predicted binding affinity. |
| Hydrogen Bonds | Quinoline N with Met793; Amino NH with Thr790 | Key interactions that anchor the ligand in the active site. |
| Hydrophobic Interactions | Phenyl rings with Leu718, Val726, Ala743 | Contribute to binding stability within the hydrophobic pocket. |
| Pi-Pi Stacking | Quinoline ring with Phe856 | Favorable aromatic interaction that enhances binding. |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with their physicochemical properties. nih.gov For a class of compounds like quinoline derivatives, a QSPR model can be developed to predict properties such as solubility, boiling point, or chromatographic retention time without needing to synthesize and test each compound.
Detailed Research Findings: Developing a QSPR model involves several steps:
Dataset Assembly: A set of quinoline derivatives with experimentally measured properties is collected.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometric, or quantum-chemical in nature.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation linking a selection of descriptors to the property of interest.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. mdpi.com
A QSPR model for quinoline derivatives could use descriptors to predict a specific property. For example, a model for aqueous solubility might find that it is positively correlated with the number of hydrogen bond donors and negatively correlated with the molecular surface area.
Table 6.4.1: Illustrative Molecular Descriptors Used in QSPR Modeling (Note: This table lists examples of descriptors commonly used in QSPR studies for heterocyclic compounds.)
| Descriptor Class | Example Descriptors | Property Represented |
| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape. |
| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and charge distribution. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and hydrophobicity. |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate activation energies, offering a detailed picture of the reaction pathway.
Detailed Research Findings: The synthesis of the target molecule likely involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A plausible route is the Combes quinoline synthesis or a related cyclization reaction. iipseries.orgresearchgate.net Computational investigation of such a mechanism would involve:
Reaction Coordinate Scanning: The energy of the system is calculated as a function of the distance between reacting atoms to identify the approximate location of the transition state.
Transition State (TS) Optimization: A specific algorithm is used to find the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface (characterized by one imaginary vibrational frequency).
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
Activation Energy (Ea) Calculation: The energy difference between the transition state and the reactants gives the activation energy, which is directly related to the reaction rate.
For the synthesis of this compound, computational studies could compare different potential pathways (e.g., different catalysts or reaction conditions) to predict which would be the most efficient. rsc.org
Table 6.5.1: Illustrative Energy Profile for a Key Reaction Step (Note: The following data is hypothetical, illustrating the kind of information derived from a mechanistic study of a plausible synthetic step, such as an intramolecular cyclization.)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials. |
| Transition State (TS1) | +22.5 | Energy barrier for the rate-determining cyclization step. |
| Intermediate | -5.0 | A stable species formed after the first step. |
| Transition State (TS2) | +15.0 | Energy barrier for a subsequent proton transfer or aromatization step. |
| Products | -18.0 | Final, thermodynamically favored product. |
Potential Non Clinical Applications of 1 2 4 Quinolinylamino Phenyl Ethanone
Development as Chemical Probes for Biological Systems
Chemical probes are essential small molecules used to study and manipulate biological systems. The quinoline (B57606) and phenylamino (B1219803) ethanone (B97240) structures suggest that 1-[2-(4-quinolinylamino)phenyl]ethanone could be a valuable scaffold for developing such probes. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as potential inhibitors of the MCR-1 protein, which is linked to antibiotic resistance. researchgate.net This indicates that the core structure of the target compound could be modified to create probes for investigating enzymatic activity and resistance mechanisms. researchgate.net
Furthermore, push-pull type fluorescent amino-quinoline derivatives have been synthesized and shown to act as versatile fluorescence probes for the live imaging of lipid droplets in cells. itmedicalteam.plchemicalbook.com These probes, which often feature an electron-donating amino group and an electron-withdrawing group on the quinoline ring, exhibit fluorescence that is sensitive to the polarity of their environment. itmedicalteam.plchemicalbook.com Given that this compound contains a quinoline-amino moiety, it could be functionalized to create probes that report on the microenvironment of specific cellular compartments. The development of such probes often involves creating pairs of active compounds and structurally similar negative controls to minimize off-target effects and validate biological findings.
Utilization as Fluorescent Tags or Dyes
The inherent photophysical properties of the quinoline ring system make it a common component in fluorescent dyes. itmedicalteam.plnih.gov The utilization of this compound as a fluorescent tag or dye is plausible due to the presence of the quinoline moiety, which is a known fluorophore. The fluorescence characteristics of such compounds are highly dependent on their substitution patterns and the surrounding solvent environment.
Research on analogous amino-quinoline derivatives has shown that these compounds can exhibit significant fluorescence with high quantum yields, sometimes exceeding 40%. For example, push-pull type fluorescent amino-quinoline derivatives have demonstrated solvatochromism, where their fluorescence emission is high in non-polar solvents but nearly quenched in polar environments. chemicalbook.com This property is highly valuable for developing environment-sensitive fluorescent probes. The photophysical properties of these related compounds, such as their absorption and emission wavelengths, Stokes shifts, and quantum yields, are crucial for their application as fluorescent tags. While specific data for this compound is not available, the table below summarizes the properties of some related fluorescent quinoline and aminopyridine derivatives.
| Compound Type | Substitution | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Aminopyridine | Cyclohexyl on amine | 390 | 480 | 0.44 | |
| Aminopyridine | Tertiary butyl on amine | 390 | 480 | 0.34 | |
| TFMAQ Derivative | N-phenyl | - | - | High in non-polar solvents | itmedicalteam.plchemicalbook.com |
| Benzothiadiazole Derivative | N-substituted | - | - | - | nih.gov |
Applications in Materials Science (e.g., polymers, optoelectronic materials)
The quinoline nucleus is a valuable building block in materials science due to its thermal stability and electronic properties. This suggests that this compound could be a precursor for synthesizing novel polymers and optoelectronic materials. Quinoline derivatives have been incorporated into polymers for applications in third-generation photovoltaics and as emission layers in organic light-emitting diodes (OLEDs).
For instance, polymers containing quinoline-based chromophores have been synthesized and investigated for their nonlinear optical (NLO) properties. These materials have shown potential for applications in electro-optic devices. Additionally, quinolinone-based acrylic monomers have been used to create high refractive index polymers for ophthalmic devices, such as intraocular lenses. The properties of these materials, including their refractive index, glass transition temperature, and thermal stability, are critical for their performance. The table below presents data on some quinoline-based polymers, illustrating their potential in materials science.
| Polymer Type | Key Property | Value | Potential Application | Reference |
|---|---|---|---|---|
| PMMA copolymer with quinoline chromophores | SHG coefficient (d33) | 27 pm/V | Nonlinear optics | |
| PMMA copolymer with quinoline chromophores | EO coefficient (r33) | 6.8 pm/V | Electro-optic devices | |
| Quinolinone-based homopolymer | Refractive index (n589) | 1.60 - 1.68 | Ophthalmic devices | |
| Quinolinone-based homopolymer | Glass transition temp (Tg) | 52 - 76 °C | Ophthalmic devices | |
| Quinoline derivative | Photoinitiation | Comparable to commercial photoinitiators | Polymer synthesis |
Role in Agrochemical Research (e.g., herbicides, pesticides - non-toxicological focus)
Quinoline and its derivatives have a long history of being investigated for their biological activities, including their potential use in agriculture. nih.gov The structural framework of this compound is related to compounds that have been studied for their herbicidal and insecticidal properties. This suggests a potential role for this compound in agrochemical research, focusing on its chemical interactions with biological targets in pests and weeds.
Several quinoline derivatives have been shown to inhibit photosynthesis in spinach chloroplasts and reduce chlorophyll (B73375) content in algae, indicating potential herbicidal activity. For example, certain 5-hydroxy-2-methylquinoline-6-carboxamides have demonstrated significant activity, with IC50 values comparable to commercial herbicides. In the realm of insecticides, various quinoline and quinazoline (B50416) derivatives have been synthesized and tested against common agricultural pests, showing promising results. The table below summarizes the agrochemical activities of some relevant quinoline-based compounds.
| Compound Class | Activity Type | Key Finding | Target Organism | Reference |
|---|---|---|---|---|
| 5-Hydroxy-2-methylquinoline-6-carboxamide | Herbicidal | IC50 = 7.2 µmol/L (OER inhibition) | Spinach chloroplasts | |
| 5-Hydroxy-2-methylquinoline-6-carboxamide | Herbicidal | IC50 = 5.5 µmol/L (anti-algal) | Chlorella vulgaris | |
| Spiro[indoline-3,3′-quinoline] derivative | Herbicidal | Root growth inhibition of 99.3% | Echinochloa crusgalli | nih.gov |
| 4,5-Dihydropyrazolo[1,5-a]quinazoline derivative | Insecticidal | LC50 = 3.87 - 5.10 mg/L | Plutella xylostella | |
| Quinoxaline derivative | Pesticidal | Herbicidal, fungicidal, and insecticidal activities | Various |
Analytical Method Development for 1 2 4 Quinolinylamino Phenyl Ethanone
Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the analysis of non-volatile and thermally sensitive compounds like 1-[2-(4-quinolinylamino)phenyl]ethanone. A literature review reveals that while specific methods for this exact isomer are not extensively published, detailed methods for structurally related quinolinylamino derivatives have been developed and validated, providing a strong basis for its analysis.
For instance, a highly sensitive HPLC method was established for the quantification of a related anti-tumor agent, 1-[4-(furo[2,3-b]-quinolin-4-ylamino)phenyl]ethanone (FQPE), in plasma. nih.gov This method utilizes a reversed-phase C18 column with electrochemical detection, demonstrating high precision and accuracy. nih.gov The principles and parameters of this method are directly adaptable for the analysis of this compound.
A typical HPLC method for the purity assessment and quantification of this compound would involve a reversed-phase setup. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.
Detailed Research Findings: A validated HPLC method for a similar quinolinylamino compound employed a C18 column (250 mm x 4 mm) and a mobile phase composed of 50% acetonitrile (B52724) and 50% of a pH 3.0 sodium 1-pentanesulfonate solution, run at a flow rate of 1.0 mL/min. nih.gov Detection was achieved using an electrochemical detector set at 1.0 V and 20 nA, which provides high sensitivity. nih.gov The method reported a limit of detection (LOD) of 0.5 ng/mL and a limit of quantitation (LOQ) of 1 ng/mL, with acceptable intra-day and inter-day precision and accuracy. nih.gov For UV detection, which is more common, the wavelength would be set based on the UV absorbance maxima of the compound, likely in the range of 254 nm or 290 nm, typical for quinoline-containing structures. researchgate.net
Interactive Data Table: HPLC Parameters for Analysis of Quinolinylamino Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18, 250 mm x 4 mm | nih.gov |
| Mobile Phase | 50% Acetonitrile / 50% Sodium 1-pentanesulfonate (pH 3.0) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detector | Electrochemical (1.0 V, 20 nA) or UV (e.g., 290 nm) | nih.govresearchgate.net |
| Temperature | Ambient or controlled (e.g., 30 °C) | researchgate.net |
| Injection Volume | 10-20 µL | General Practice |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a molecule like this compound, which has a relatively high molecular weight and lower volatility, GC analysis may require derivatization to increase its volatility and thermal stability. nih.gov However, if the compound is sufficiently stable to be vaporized without decomposition, direct injection is possible.
The process involves injecting the sample into a hot injector port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column. researchgate.net The column contains a stationary phase that interacts differently with various components, leading to their separation. A mass spectrometer (MS) is often used as a detector (GC-MS), providing both quantitative data and structural information based on the mass-to-charge ratio of fragmented ions. researchgate.netresearchgate.net
Detailed Research Findings: While no specific GC methods for this compound were found, GC-MS analysis is widely used for identifying and quantifying a vast range of organic compounds, including aromatic ketones and nitrogen-containing heterocycles. nih.govmdpi.com A typical GC-MS method would utilize a capillary column like a DB-5 (a non-polar column) or a DB-FFAP (a polar column). nih.gov The oven temperature would be programmed to ramp up (e.g., from 50 °C to 280 °C) to ensure the elution of compounds with different boiling points. researchgate.net
Interactive Data Table: Hypothetical GC-MS Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | nih.gov |
| Injector Temperature | 250 °C | nih.gov |
| Oven Program | Initial 50 °C, ramp to 280 °C at 10 °C/min, hold for 5 min | researchgate.net |
| Detector | Mass Spectrometer (MS) | researchgate.net |
| Ionization Mode | Electron Impact (EI), 70 eV | General Practice |
Electrophoretic Techniques (If Applicable)
Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. The separation is dependent on the charge and size of the analyte. While highly efficient for charged molecules, its application to neutral or weakly charged compounds like this compound can be challenging without modification.
Currently, there is no specific published research detailing the use of electrophoretic techniques for the analysis of this compound. However, the quinoline (B57606) nitrogen can be protonated under acidic conditions (pH < 5), imparting a positive charge on the molecule. This would allow for its separation by CE. Alternatively, a technique called Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, could be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, allowing for the separation of neutral molecules based on their partitioning between the micelles and the aqueous buffer.
Spectrophotometric Methods for Detection and Quantification
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Given its aromatic structure containing a quinoline and a phenyl ring system, this compound is expected to have strong UV absorbance.
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Detailed Research Findings: While a specific spectrophotometric method for this compound is not available, methods for other quinoline derivatives are well-documented. For example, a kinetic spectrophotometric method for certain 4-quinolones involves reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidant to produce a colored product measured at 630 nm. mdpi.com For direct quantification of this compound, one would first determine its λmax by scanning a dilute solution in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) across the UV-Vis spectrum. The absorbance at this λmax would then be used for quantification against a standard curve. The linearity range for such methods typically falls within the µg/mL level. mdpi.comresearchgate.net
Interactive Data Table: General Spectrophotometric Analysis Parameters
| Parameter | Description | Reference |
|---|---|---|
| Instrument | UV-Visible Spectrophotometer (Double Beam) | General Practice |
| Solvent | Ethanol, Methanol, or Acetonitrile | General Practice |
| Wavelength (λmax) | To be determined experimentally (likely 250-350 nm) | General Practice |
| Calibration Range | Typically 1-25 µg/mL, dependent on molar absorptivity | mdpi.comresearchgate.net |
| Path Length | 1 cm (standard quartz cuvette) | General Practice |
Future Research Directions and Unexplored Avenues for 1 2 4 Quinolinylamino Phenyl Ethanone
Advanced Synthetic Strategies and Green Chemistry Innovations
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govtandfonline.com However, these methods often necessitate harsh conditions, costly catalysts, and the use of hazardous solvents, leading to environmental concerns and high production costs. tandfonline.comresearchgate.net Future research on 1-[2-(4-quinolinylamino)phenyl]ethanone should prioritize the adoption of advanced and green synthetic strategies to overcome these limitations.
Green chemistry focuses on designing environmentally benign chemical processes by minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable resources. ijpsjournal.combenthamdirect.com Promising future approaches for the synthesis of this compound and its analogs include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. researchgate.netbenthamdirect.com
Nanocatalysis: The use of nanocatalysts offers high efficiency, selectivity, and the potential for catalyst recovery and reuse, which aligns with green chemistry principles. nih.gov For instance, ZnO/carbon nanotube catalysts have been effective in Friedländer condensations under solvent-free conditions. nih.gov
Benign Catalysts and Solvents: Exploration of biodegradable and renewable catalysts, such as formic acid or L-proline, could provide greener alternatives to traditional acid or metal catalysts. researchgate.netijpsjournal.com Similarly, employing environmentally friendly solvents or conducting reactions under solvent-free conditions would significantly reduce the environmental impact. nih.govbenthamdirect.com
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like quinolines in a single step from multiple starting materials, which improves atom economy and process efficiency. rsc.org
Table 1: Comparison of Synthetic Approaches for Quinoline Scaffolds
| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Green Chemistry Innovations |
|---|---|---|
| Conditions | Often require high temperatures and harsh reagents. tandfonline.com | Milder reaction conditions, reduced energy use. ijpsjournal.com |
| Catalysts | Strong acids, metal catalysts (often toxic/expensive). nih.gov | Nanocatalysts, biodegradable catalysts (e.g., L-proline). nih.govresearchgate.net |
| Solvents | Often use non-biodegradable or hazardous solvents. tandfonline.com | Use of green solvents or solvent-free conditions. benthamdirect.com |
| Efficiency | Can have lower yields and generate significant byproducts. nih.gov | High yields, high atom economy, and faster reaction times. benthamdirect.comrsc.org |
| Sustainability | Low; difficult catalyst recovery and high waste generation. nih.govtandfonline.com | High; focuses on catalyst recyclability and waste reduction. nih.govbenthamdirect.com |
Exploration of Novel Biological Targets and Mechanistic Pathways
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. researchgate.netnih.govresearchgate.net While the specific biological profile of this compound is not extensively documented, its core structure suggests several promising avenues for investigation into novel biological targets and mechanisms.
Future research should aim to screen this compound and its derivatives against a wide range of targets. Based on the activities of related compounds, potential areas of exploration include:
Anticancer Activity: Quinoline derivatives are known to inhibit key targets in oncology, such as Epidermal Growth Factor Receptor (EGFR), HER-2, and Vascular Endothelial Growth Factor (VEGF) receptors. nih.govmdpi.com Further studies could investigate the inhibitory potential of this compound against these and other kinases involved in carcinogenic signaling pathways like Ras/Raf/MEK. mdpi.com
Antimicrobial Targets: Given that quinolones are a major class of antibiotics, exploring this compound's effect on bacterial targets like DNA gyrase and topoisomerase IV is a logical step. researchgate.netmdpi.com Some quinolinone derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria. nih.gov
Anti-inflammatory Pathways: Researchers have designed quinoline hybrids that act as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in inflammatory responses. nih.gov Other related compounds have been shown to suppress pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways. nih.gov Investigating whether this compound can modulate these pathways could reveal potential as an anti-inflammatory agent.
Neurodegenerative Diseases: Some quinoline derivatives are being explored as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov Screening for activity against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) could be a fruitful research direction. nih.gov
Table 2: Potential Biological Targets for Quinoline-Based Scaffolds
| Therapeutic Area | Potential Molecular Target(s) | Reference |
|---|---|---|
| Oncology | EGFR, HER-2, VEGFR, DNA Topoisomerases | nih.govmdpi.comnih.gov |
| Infectious Disease | DNA Gyrase, Topoisomerase IV, Dihydrofolate Reductase | researchgate.netmdpi.comnih.gov |
| Inflammation | COX-2, 15-LOX, NF-κB, MAPK | nih.govnih.gov |
| Neurodegeneration | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | nih.gov |
Integration with Advanced Computational Design Principles
Computational chemistry and in-silico screening have become indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. researchgate.net For this compound, integrating advanced computational design principles represents a critical future direction to rationally design novel analogs with enhanced potency and specificity.
Key computational approaches that should be employed include:
Molecular Docking: This technique can predict the binding orientation and affinity of the compound within the active site of a potential biological target. researchgate.netnih.gov Docking studies can help prioritize which biological targets to investigate experimentally and provide insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. nih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR): By analyzing a series of related compounds and their biological activities, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be built. researchgate.netnih.gov These models generate contour maps that highlight which structural regions are critical for activity, guiding the design of new molecules with improved properties. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-protein complex over time, providing a more accurate assessment of binding stability and conformational changes that may occur upon binding. researchgate.netnih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.gov This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles or toxic effects, saving time and resources. nih.gov
Table 3: Application of Computational Methods in Drug Design
| Computational Method | Primary Application | Expected Outcome for this compound |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a target protein. researchgate.net | Identification of likely biological targets and key binding interactions. |
| 3D-QSAR | Correlate 3D structural features with biological activity. nih.gov | Guidance for structural modifications to enhance potency. |
| MD Simulations | Analyze the stability and dynamics of the ligand-protein complex. researchgate.net | Validation of docking results and understanding of binding stability. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. nih.gov | Early-stage design of analogs with better drug-like properties. |
Multi-Omics Approaches to Understand Cellular Responses
To move beyond a single-target view of drug action, future research on this compound should incorporate multi-omics approaches. These technologies provide a global, unbiased view of how a compound affects cellular machinery, offering deep insights into its mechanism of action, potential off-target effects, and pathways of toxicity.
Unexplored avenues in this area include:
Transcriptomics (RNA-Seq): By treating relevant cell lines (e.g., cancer cells, immune cells) with this compound and sequencing the messenger RNA, researchers can identify all genes that are up- or down-regulated in response to the compound. This can reveal the full spectrum of signaling pathways modulated by the drug, potentially uncovering unexpected mechanisms or confirming predicted ones.
Proteomics: Using techniques like mass spectrometry, proteomics analyzes changes in the entire protein landscape of a cell after compound treatment. This can identify which proteins are altered in abundance or post-translational modification state, providing a direct link between the compound and its functional effects on cellular processes.
Metabolomics: This approach studies the changes in small-molecule metabolites within a cell or organism following drug exposure. It can provide crucial information on how the compound affects metabolic pathways, which is particularly relevant for diseases like cancer and for understanding drug metabolism.
The integration of these datasets would provide a comprehensive systems-level understanding of the cellular response to this compound, guiding further development and identifying potential biomarkers for efficacy or toxicity.
Hybrid Compound Development with Other Bioactive Scaffolds
Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive scaffolds) to create a single hybrid molecule. mdpi.com This approach can lead to compounds with improved affinity, dual- or multi-target activity, and potentially synergistic effects. The structure of this compound makes it an excellent candidate for development into hybrid compounds.
Future research should focus on designing and synthesizing hybrids that combine the quinoline-phenyl-ethanone core with other known bioactive scaffolds. This strategy has been successfully applied to the quinoline nucleus, which has been combined with moieties such as 1,2,4-triazine, morpholine, and quinazolinone to create novel agents. nih.govnih.govnih.gov
Potential hybridization strategies include:
Hybrids for Cancer Therapy: Combining the compound with a scaffold known to inhibit a complementary cancer pathway (e.g., a histone deacetylase inhibitor or a microtubule-targeting agent).
Hybrids for Inflammatory Disease: Linking the scaffold to a non-steroidal anti-inflammatory drug (NSAID) moiety could produce a dual-action anti-inflammatory agent with a novel mechanism. nih.gov
Hybrids for Infectious Disease: Creating hybrids with fragments from other classes of antibiotics could be a strategy to combat drug resistance by targeting multiple bacterial processes simultaneously.
This approach holds the promise of generating novel chemical entities with enhanced therapeutic profiles and unique mechanisms of action. researchgate.net
Q & A
Basic Synthesis Optimization
Q: What experimental parameters are critical for optimizing the condensation reaction between 7-chloro-2-methylquinoline and 3-acetylbenzaldehyde to synthesize 1-[2-(4-quinolinylamino)phenyl]ethanone? A: Key parameters include:
- Catalyst selection (e.g., acid/base catalysts for imine formation).
- Solvent choice (polar aprotic solvents like DMF enhance reactivity).
- Temperature control (reflux conditions ~120°C to drive condensation).
- Reaction time (monitored via TLC to prevent over-reaction or side products).
Post-synthesis, purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high yield .
Advanced Mechanistic Insights
Q: How can mechanistic studies resolve discrepancies in reaction pathways for this compound’s synthesis? A: Isotopic labeling (e.g., N in quinoline) paired with NMR or MS tracks bond formation. Computational modeling (DFT calculations) identifies transition states, while HPLC-MS detects intermediates like Schiff bases. This clarifies whether the reaction proceeds via nucleophilic substitution or radical pathways .
Basic Spectroscopic Characterization
Q: Which spectroscopic methods are essential for confirming the structure of this compound? A:
- H/C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and ketone carbonyl (δ ~200 ppm).
- FT-IR : Confirms C=O stretch (~1680 cm) and N-H bend (~3400 cm).
- HRMS : Validates molecular ion ([M+H]) with <2 ppm error.
Cross-referencing with PubChem data ensures accuracy .
Advanced Crystallographic Analysis
Q: How can SHELX software improve structural refinement for this compound’s crystal lattice? A: SHELXL refines high-resolution X-ray data by optimizing:
- Thermal displacement parameters (ADPs) for non-H atoms.
- Hydrogen bonding networks via Fourier difference maps.
For twinned crystals, SHELXD resolves overlapping reflections, while SHELXE phases macromolecular analogs .
Basic Analytical Method Validation
Q: What validation protocols ensure HPLC accuracy for quantifying this compound in mixtures? A:
- Linearity : R >0.99 across 1–100 µg/mL.
- LOD/LOQ : ≤0.1 µg/mL via signal-to-noise ratios.
- Recovery tests : Spiked samples with 90–110% recovery.
Reference standards (e.g., similar ethanones) validate retention times .
Advanced Hyphenated Techniques
Q: How does LC-MS/MS enhance impurity profiling for this compound? A: LC-MS/MS combines chromatographic separation with tandem MS fragmentation to:
- Identify trace impurities (e.g., unreacted quinoline derivatives).
- Quantify degradation products (e.g., hydrolyzed ketones) at ppb levels.
Collision-induced dissociation (CID) spectra match libraries like NIST .
Basic Biological Activity Screening
Q: Which in vitro assays are suitable for initial evaluation of antimicrobial activity? A:
- MIC assays : Broth microdilution against Gram+/− bacteria (e.g., S. aureus, E. coli).
- Cell viability assays (MTT) for cytotoxicity in mammalian cells.
Dose-response curves (IC) guide SAR modifications .
Advanced Structure-Activity Relationship (SAR)
Q: How do substituents on the quinoline ring modulate bioactivity? A:
- Electron-withdrawing groups (e.g., -Cl at position 7) enhance antimicrobial potency by increasing membrane permeability.
- Amino groups at position 4 improve hydrogen bonding with target enzymes.
MD simulations predict binding affinities to bacterial topoisomerases .
Advanced Stability Under Stress Conditions
Q: What degradation pathways dominate under thermal or photolytic stress? A:
- Thermal degradation (60°C): Cleavage of the quinoline-amine bond, forming 3-acetylbenzaldehyde.
- Photolysis : Ketone oxidation to carboxylic acid derivatives.
HPLC-UV and GC-MS track degradation kinetics and byproducts .
Advanced Data Contradiction Resolution
Q: How to address conflicting solubility data in polar vs. nonpolar solvents? A:
- Solubility parameter (δ) analysis : Compare experimental δ (Hansen parameters) with computational predictions (COSMO-RS).
- Dynamic light scattering (DLS) : Detect aggregation in polar solvents (e.g., DMSO).
Contradictions often arise from polymorphic forms or hydrate formation .
Advanced Degradation Mechanism Elucidation
Q: What analytical strategies identify degradation mechanisms in aqueous solutions? A:
- Isotope ratio monitoring (IRM) : O-labeled HO tracks hydrolysis sites.
- NMR relaxation experiments (T, T) probe molecular mobility in degradation intermediates.
LC-QTOF-MS maps degradation pathways via accurate mass shifts .
Advanced Computational Modeling
Q: How do QSPR models predict physicochemical properties like logP or pKa? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
